Furan-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone
Description
Properties
IUPAC Name |
furan-2-yl-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-18(17-2-1-11-22-17)20-10-7-15-12-14(3-4-16(15)20)13-5-8-19-9-6-13/h1-6,8-9,11-12H,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHCTMHNUGLHBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone typically involves multi-step organic synthesis. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . The furan and pyridine rings can be introduced through subsequent reactions involving appropriate starting materials and reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Furan-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Furan-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and have similar biological activities.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and furfuryl alcohol share the furan ring and are used in various chemical applications.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine share the pyridine ring and are important in biological systems.
Uniqueness
Furan-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone is unique due to its combination of the furan, pyridine, and indole moieties, which confer a distinct set of chemical and biological properties
Biological Activity
Furan-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone is an organic compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a furan ring, a pyridine ring, and an indole moiety, which contribute to its potential therapeutic effects. This article explores the biological activity of this compound, focusing on its mechanisms, biochemical properties, and relevant case studies.
This compound acts primarily through interactions with various biological targets:
- Enzyme Inhibition : This compound has been studied for its potential as an enzyme inhibitor, particularly in pathways involving cancer and inflammation.
- Receptor Modulation : It likely binds to multiple receptors due to the presence of the indole nucleus, which is known for high-affinity interactions with various biomolecules.
The compound exhibits several notable biochemical properties:
- Cytotoxicity : Research indicates that this compound demonstrates significant cytotoxic effects on various cancer cell lines, including HepG2 (human liver carcinoma) and THP-1 (human monocytic leukemia) cells.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| HepG2 | 12.3 | |
| THP-1 | 10.5 |
3. Biological Activities
The compound has been associated with a wide range of biological activities:
- Anticancer Activity : It shows potential as an anticancer agent, with studies indicating that it can induce apoptosis in cancer cells in a dose-dependent manner . The presence of electron-donating groups has been linked to enhanced activity against various cancer types.
4. Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
Case Study 1: Anticancer Properties
In a study examining the anticancer effects of indole derivatives, this compound was found to exhibit cytotoxicity comparable to established chemotherapeutics like doxorubicin, suggesting its potential as a therapeutic agent .
Case Study 2: Anti-inflammatory Effects
Another investigation revealed that the compound possesses anti-inflammatory properties, inhibiting pro-inflammatory cytokines in vitro. This suggests its utility in treating inflammatory diseases.
5. Conclusion
This compound is a promising compound with diverse biological activities, particularly in anticancer and anti-inflammatory contexts. Its ability to interact with multiple biological targets makes it a valuable candidate for further research and development in medicinal chemistry.
Q & A
Q. What are the recommended synthetic routes for Furan-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions to attach the pyridinyl group to the indole core. For example, Suzuki-Miyaura coupling can link halogenated indolin-1-yl methanone derivatives with pyridin-4-ylboronic acids. The furan-2-yl moiety can be introduced via nucleophilic substitution or Friedel-Crafts acylation, requiring careful protection of reactive sites (e.g., using tert-butyldimethylsilyl groups) to prevent side reactions. Post-synthesis purification via column chromatography and recrystallization ensures product integrity. Similar strategies are employed in related methanone syntheses .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C) confirms connectivity, with pyridinyl protons appearing as deshielded signals (δ 8.5–9.0 ppm) and furan resonances between δ 6.5–7.5 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC (e.g., DB-1 capillary column, 1596 RI), as described in NIST protocols .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (SHELX-2018) refines atomic coordinates and thermal parameters. For twinned crystals or low-resolution data, iterative refinement with TWIN/BASF commands in SHELX improves accuracy. Hydrogen bonding and π-π stacking interactions between the furan and pyridinyl groups are analyzed using Olex2 or Mercury software. This approach is benchmarked in studies of structurally analogous heterocycles .
Q. How can contradictions in reported biological activity data be addressed?
- Methodological Answer : Reproducibility requires standardized assay conditions (e.g., fixed pH, temperature, and cell lines). Verify stereochemical purity using chiral HPLC, as enantiomeric impurities can skew results. Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding modes with targets like kinases or antimicrobial enzymes. Compare docking scores (ΔG values) across studies to reconcile discrepancies, referencing protocols in similar methanone derivatives .
Q. What computational methods predict electronic properties and binding affinity?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G++(d,p)) optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps). Molecular dynamics (MD) simulations (AMBER or GROMACS) assess stability in physiological conditions. Docking studies against PDB-deposited targets (e.g., CYP450 enzymes) use flexible ligand sampling and MM/GBSA scoring, as validated in studies of pyridinyl-furan hybrids .
Q. How are regioselectivity challenges managed during synthesis?
- Methodological Answer : Regioselective functionalization of the indole ring is achieved using directing groups (e.g., -OMe or -NO₂) at the 5-position. Transition metal catalysts (e.g., Pd(OAc)₂ with XPhos ligands) favor coupling at electron-deficient positions. For furan acylation, Lewis acids like AlCl₃ enhance electrophilic substitution at the 2-position. These methods are adapted from studies on substituted indolinones .
Q. What analytical methods ensure stability under varying storage conditions?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) monitors degradation via HPLC. Oxidative byproducts are identified using LC-MS/MS. Store the compound in amber vials at -20°C under argon, as recommended for oxygen-sensitive furan derivatives. Safety protocols (ventilation, PPE) align with guidelines for volatile heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
